L-Glucuronic acid sodium salt
Description
Historical Context and Evolution of Uronic Acid Research
Uronic acids, also known as alduronic acids, are a class of sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. wikipedia.org Glucuronic acid was first isolated from urine, which is reflected in its name. wikipedia.org The historical trajectory of uronic acid research began with their initial discovery and has since evolved to elucidate their profound roles in biochemistry and physiology.
A significant milestone in this evolution was the discovery of hyaluronic acid in 1934 by Karl Meyer and John Palmer, who isolated it from bovine eyes. researchgate.net Hyaluronic acid is a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. researchgate.netwikipedia.org This discovery was pivotal, shifting the understanding of uronic acids from mere metabolic byproducts to essential structural components of tissues. wikipedia.orgresearchgate.net Early research focused on identifying and structuring these compounds, while later studies delved into their metabolic pathways, such as the uronic acid pathway, and their functions in detoxification and as building blocks for vital biopolymers. biologydiscussion.comgoogle.com
Significance of L-Glucuronic Acid and its Sodium Salt in Biological and Chemical Sciences
The significance of glucuronic acid, primarily the D-isomer, in biological sciences is vast. Its most critical role is in a process called glucuronidation. kombuchabrewers.org This is a major Phase II metabolic reaction where the body conjugates glucuronic acid with various substances to increase their water solubility, facilitating their excretion. wikipedia.orgkombuchabrewers.org This process is crucial for detoxifying a wide range of compounds, including:
Xenobiotics: Foreign substances like drugs and pollutants are made less toxic and eliminated. droracle.ai
Endogenous Molecules: The body uses glucuronidation to manage levels of bilirubin (B190676) and steroid hormones. biologydiscussion.combritannica.com
In its "active" form, UDP-glucuronic acid (UDPGA), it acts as a donor molecule in these reactions, catalyzed by UDP-glucuronyltransferases (UDPGT) enzymes, which are found predominantly in the liver. wikipedia.orgbiologydiscussion.comkombuchabrewers.org
Furthermore, glucuronic acid is a fundamental building block of proteoglycans and glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. wikipedia.org Examples include:
Hyaluronic Acid: Found in connective tissues, skin, and synovial fluid. wikipedia.org
Heparin: A well-known anticoagulant. wikipedia.org
Chondroitin (B13769445) Sulfate (B86663): A major component of cartilage. wikipedia.org
Dermatan Sulfate: Found in skin, blood vessels, and heart valves. wikipedia.org
In some animals and plants, glucuronic acid serves as a precursor for the biosynthesis of ascorbic acid (Vitamin C). wikipedia.org
From a chemical perspective, uronic acids are bifunctional molecules, possessing both a carboxylic acid group and a carbonyl group (in its linear form). wikipedia.orgtaylorandfrancis.com This structure allows them to undergo various chemical reactions such as esterification, amidation, and glycosylation, making them versatile starting materials for the synthesis of other complex molecules. numberanalytics.comresearchgate.net The sodium salt form, L-Glucuronic acid sodium salt, is particularly useful in research and pharmaceutical contexts due to its increased stability and solubility in aqueous solutions compared to its free acid form. targetmol.combiosynth.com
Overview of Current Research Paradigms and Future Directions
Contemporary research on glucuronic acid is expanding beyond its classical roles in detoxification and structural biology, exploring its implications in health, disease, and biotechnology.
One major research area focuses on its role as a biomarker. Studies have identified circulating glucuronic acid as a robust predictor of all-cause mortality, with levels increasing with age. droracle.ainih.gov This positions glucuronic acid as a potential biomarker for healthspan and longevity, with a predictive utility comparable to established markers like cholesterol and blood pressure. nih.gov
Another paradigm investigates the role of glucuronic acid in the gut microbiome. Enteric pathogens, such as Citrobacter rodentium, can utilize glucuronic acid released by the gut microbiota as a carbon source. pnas.org This gives the pathogens a colonization advantage. Research into inhibiting microbial β-glucuronidases, the enzymes that release glucuronic acid, is being explored as a potential therapeutic strategy to protect against colonization by these pathogens without broadly affecting the host or commensal microbiota. pnas.org
In oncology, the uronic acid pathway is being studied for its role in cancer progression. For instance, in lung adenocarcinoma, metabolites of the uronic acid pathway, specifically UDP-glucuronic acid, have been shown to regulate the epithelial-mesenchymal transition (EMT) and cellular motility, which are critical processes in cancer metastasis. nih.gov This suggests that targeting this pathway could be a future therapeutic avenue to reduce metastatic progression. nih.gov
Furthermore, there is ongoing research into developing novel and more efficient methods for synthesizing uronic acids and their derivatives. numberanalytics.comresearchgate.neteurekaselect.com These efforts aim to facilitate the creation of complex carbohydrates for glycobiology research and the development of new bioactive molecules. researchgate.net
Compound Reference Table
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H9NaO7 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 |
InChI Key |
WNFHGZLVUQBPMA-BZWNWTOPSA-M |
Isomeric SMILES |
C(=O)[C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of L Glucuronic Acid Sodium Salt
Chemical Synthesis Routes for L-Glucuronic Acid and its Salts
Chemical synthesis provides versatile, albeit often complex, pathways to L-Glucuronic acid and its derivatives. These methods rely on classical organic chemistry principles, including oxidation and stereocontrolled reactions.
The direct oxidation of glucose to glucuronic acid is challenging because the aldehyde group at the C-1 position is more susceptible to oxidation than the primary alcohol at the C-6 position. wikipedia.orgd-nb.info Therefore, achieving selective C-6 oxidation typically requires the protection of other reactive groups. wikipedia.org
A notable method for producing a glucuronate salt involves the direct oxidation of starch with concentrated nitric acid. wikipedia.org However, a more modern and catalyst-free approach utilizes high-frequency ultrasound (550 kHz) to generate radical species in water, which can induce the oxidation of D-glucose to D-glucuronic acid in high yields. nih.gov The selectivity of this process can be further enhanced through the use of catalytic cavitation agents like copper(II) oxide (CuO). rsc.org While demonstrated for the D-enantiomer, these principles of selective oxidation are fundamental to uronic acid synthesis in general.
Given the challenges of direct synthesis, multi-step pathways are common for producing specific uronic acid isomers. An efficient route has been developed to synthesize L-Glucose and L-Glucuronic acid from D-Glucose, proceeding through a sodium glucoheptonate intermediate. A key advantage of this method is that it avoids the need for chromatographic purification of the intermediates or final products. researchgate.net
Another established multi-step strategy involves the conversion of D-Glucose into its enantiomer, L-Glucose, using L-glucurone as a key intermediate. researchgate.netcdnsciencepub.com This process starts from D-glycero-D-gulo-heptono-lactone, which is itself derived from D-Glucose. The lactone undergoes oxidative cleavage and subsequent treatment to yield L-glucurone, which can then be reduced to form L-Glucose. researchgate.netcdnsciencepub.com The synthesis of uronic acid glycosides, an important class of derivatives, is particularly challenging due to the electron-withdrawing nature of the carboxylic group at C-5, which reduces the reactivity of the anomeric carbon (C-1). nih.gov
Table 1: Comparison of Selected Chemical Synthesis Strategies for Glucuronic Acids
| Method | Starting Material | Key Reagents/Conditions | Target Product | Key Features |
| Multi-Step Synthesis | D-Glucose | Sodium glucoheptonate intermediate | L-Glucuronic Acid | Does not require purification of intermediates. researchgate.net |
| Enantiomeric Conversion | D-glycero-D-gulo-heptono-lactone (from D-Glucose) | Periodic acid, Trifluoroacetic acid | L-Glucurone (precursor to L-Glucose) | Involves inversion of the molecule's stereochemistry. researchgate.netcdnsciencepub.com |
| Ultrasound-Induced Oxidation | D-Glucose | High-frequency ultrasound (550 kHz) | D-Glucuronic Acid | Catalyst-free; induced by radical species generation in water. nih.gov |
| Direct Oxidation | Starch | Concentrated Nitric Acid | Sodium D-glucuronate | A direct method for the more common D-isomer salt. wikipedia.org |
Controlling the stereochemistry at each chiral center is paramount in carbohydrate synthesis. The conversion of readily available D-sugars into their rare L-enantiomers is a significant achievement in synthetic chemistry. Strategies for this transformation include:
C-5 Epimerization: The inversion of the stereocenter at the C-5 position of a D-sugar derivative is a direct approach to obtaining an L-sugar precursor. researchgate.net
Functional Group Inversion: A reported strategy for preparing L-sugar derivatives on a large scale involves switching the functional groups at the C-1 and C-5 positions of D-Glucose. researchgate.net
Intermediate-Based Conversion: As previously mentioned, the synthesis of L-glucurone from a D-glucose derivative provides a pathway to L-glucose, effectively converting the D-enantiomer to the L-enantiomer through a series of controlled reactions. researchgate.netcdnsciencepub.com
While much of the research into stereocontrol focuses on glycosylation reactions to form disaccharides and polysaccharides, the underlying principles are crucial. For instance, in the synthesis of D-glucuronic acid-containing disaccharides, methods like hydrogen bond-mediated aglycone delivery have been used to control the formation of the α-glycosidic linkage. doaj.orgmdpi.com
Enzymatic Synthesis Pathways for L-Glucuronic Acid
Enzymatic methods offer high specificity and can be performed under mild conditions, presenting an attractive alternative to chemical synthesis. However, the vast majority of research in this area has focused on the biosynthesis of D-Glucuronic acid and its derivatives.
Microbial fermentation is a powerful tool for producing valuable biochemicals. Recombinant strains of Escherichia coli have been successfully engineered to produce D-Glucuronic acid from glucose. nih.gov This was achieved by expressing two key enzymes:
myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae.
myo-inositol oxygenase (MIOX) from mice.
The co-expression of these enzymes creates a synthetic pathway that converts glucose into D-Glucuronic acid via a myo-inositol intermediate, achieving concentrations of up to 0.3 g/L. nih.gov Further pathway engineering in E. coli has led to even higher yields of D-Glucuronic acid, reaching up to 106 g/L in some fermentation processes. mdpi.com Natural fermentation processes, such as in Kombucha tea, are also known to produce D-Glucuronic acid. kombuchabrewers.org To date, dedicated microbial production systems for L-Glucuronic acid have not been prominently described in the scientific literature.
In nature, D-Glucuronic acid is synthesized not from free glucose but from an activated form, UDP-α-D-glucose (UDPG). wikipedia.org The oxidation of UDPG at the C-6 position is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) , which uses two molecules of NAD+ as a cofactor. kombuchabrewers.orgwikilectures.eu The product, UDP-α-D-glucuronic acid (UDPGA), is the primary donor molecule for glucuronidation reactions. wikipedia.org
These reactions are catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) . nih.govwikipedia.org UGTs transfer the glucuronic acid moiety from UDPGA to a wide variety of substrate molecules, a critical process in detoxification. wikipedia.orgnih.gov An efficient, multi-enzyme cascade reaction has been developed using whole-cell biocatalysts to produce UDP-D-GlcA from starch, demonstrating the potential for large-scale enzymatic synthesis of this key metabolite. nih.gov
While there is extensive research on UGTs and their role in conjugating D-Glucuronic acid, their activity with the corresponding L-enantiomer, UDP-L-glucuronic acid, is not established. A notable enzymatic synthesis in the L-sugar series is the development of a two-step cascade to produce L-guluronic acid (a C-5 epimer of L-iduronic acid) from D-glucose, using glucose oxidase and an engineered galactose oxidase. rsc.orgresearchgate.net This highlights the potential of enzyme engineering to create pathways for rare L-sugars, though a direct enzymatic route to L-Glucuronic acid remains an area for future research.
Table 2: Enzymes and Microbial Systems in Glucuronic Acid Synthesis
| System/Enzyme | Pathway/Reaction | Substrate | Product | Enantiomer |
| Recombinant E. coli | Synthetic pathway with Ino1 and MIOX enzymes | D-Glucose | D-Glucuronic Acid | D-Form |
| UDP-glucose dehydrogenase (UGDH) | Oxidation of UDP-glucose | UDP-α-D-glucose | UDP-α-D-glucuronic acid | D-Form |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation (conjugation) | UDP-α-D-glucuronic acid + Substrate | Substrate-β-D-glucuronide | D-Form |
| Glucose Oxidase & Engineered Galactose Oxidase | Two-step oxidation cascade | D-Glucose | L-Guluronic Acid | L-Form (Epimer) |
Derivatization Strategies for Research Applications
The inherent polarity and non-volatile nature of L-glucuronic acid necessitate derivatization to facilitate its analysis by common chromatographic techniques and to enable its use in complex synthetic pathways. These chemical modifications are tailored to the specific requirements of the analytical method or the synthetic goal.
Derivatization for Enhanced Analytical Characterization
To accurately quantify and characterize L-glucuronic acid in various matrices, derivatization is a crucial step that enhances volatility for gas chromatography (GC) or introduces a chromophore or fluorophore for high-performance liquid chromatography (HPLC) detection. oup.comnih.gov
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS): A prevalent method for GC-MS analysis involves the silylation of the hydroxyl and carboxyl groups of L-glucuronic acid. oup.comnih.gov This process replaces the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. oup.com A common silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.govresearchgate.net The reaction converts L-glucuronic acid into its more volatile TMS derivative, allowing for its separation and detection by GC-MS. nih.govoup.com This technique is sensitive and allows for the simultaneous determination of L-glucuronic acid and other related metabolites in biological samples. oup.comoup.com
Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC): For HPLC analysis, which is well-suited for non-volatile compounds, derivatization is employed to attach a fluorescent tag to the L-glucuronic acid molecule, enabling highly sensitive detection. oup.comtandfonline.com One approach involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group of L-glucuronic acid. oup.comtandfonline.com The activated intermediate then reacts with a fluorescent amine, like N-(1-ethylenediamino)naphthalene (EDAN), to form a stable, fluorescently labeled derivative. oup.comtandfonline.com Another widely used method is reductive amination with a fluorescent label such as 2-aminopyridine, which tags the reducing end of the sugar. jcggdb.jpnih.gov These derivatization strategies significantly improve the limit of detection for L-glucuronic acid in complex mixtures. oup.comsemanticscholar.org
| Derivatization Method | Analytical Technique | Reagents | Purpose |
| Silylation | GC-MS | BSTFA + TMCS | Increases volatility and thermal stability |
| Fluorescent Labeling | HPLC | EDC + EDAN | Introduces a fluorescent tag for sensitive detection |
| Reductive Amination | HPLC | 2-Aminopyridine | Attaches a fluorescent label to the reducing end |
Protecting Group Chemistry in Complex Saccharide Synthesis
The synthesis of complex oligosaccharides and glycoconjugates containing L-glucuronic acid requires a sophisticated use of protecting groups. researchgate.net These temporary modifications of the hydroxyl and carboxyl functionalities prevent unwanted side reactions and allow for the regioselective formation of glycosidic bonds. nih.gov The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their selective removal. nih.gov
Protection of Hydroxyl Groups: A variety of protecting groups can be employed to mask the hydroxyl groups of L-glucuronic acid. Benzyl (B1604629) (Bn) ethers are commonly used due to their stability under a wide range of conditions and their convenient removal by hydrogenolysis. mdpi.com For more nuanced applications, different protecting groups can be used to distinguish between the various hydroxyl positions. For instance, a 2-methylnaphthyl (Nap) ether can be used as a selectively removable protecting group at the C-4 position, which can be cleaved by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are also frequently used and are typically removed under basic conditions. nih.govresearchgate.net The levulinoyl (Lev) ester is a particularly useful temporary protecting group as it can be selectively removed under mild conditions without affecting other acyl or ether protecting groups. nih.gov
Protection of the Carboxyl Group: The carboxylic acid at the C-6 position must also be protected during many synthetic steps. Methyl (Me) or benzyl (Bn) esters are common choices. nih.govresearchgate.net Allyl esters offer an alternative that can be removed under mild, neutral conditions using palladium catalysis, which is advantageous when acid- or base-labile protecting groups are present elsewhere in the molecule. nih.gov
The strategic application of these protecting groups allows for the precise control of reactivity and stereoselectivity during the assembly of complex carbohydrate structures. nih.govmdpi.com
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Hydroxyl | Benzyl | Bn | H₂, Pd/C |
| Hydroxyl | 2-Methylnaphthyl | Nap | DDQ |
| Hydroxyl | Acetyl | Ac | NaOMe, MeOH |
| Hydroxyl | Benzoyl | Bz | NaOMe, MeOH |
| Hydroxyl | Levulinoyl | Lev | Hydrazine acetate (B1210297) |
| Carboxyl | Methyl Ester | Me | LiOH or NaOH |
| Carboxyl | Benzyl Ester | Bn | H₂, Pd/C |
| Carboxyl | Allyl Ester | Allyl | Pd(PPh₃)₄ |
Preparation of L-Glucuronic Acid Glycosyl Donors for Oligosaccharide Assembly
To form a glycosidic bond, the anomeric carbon of L-glucuronic acid must be activated by converting it into a good leaving group. This transforms the monosaccharide into a "glycosyl donor." The reactivity of the glycosyl donor is influenced by the nature of the leaving group and the protecting groups on the sugar ring. The electron-withdrawing nature of the carboxyl group (or its ester form) at C-5 generally decreases the reactivity of glucuronic acid donors. nih.govnih.gov
Glycosyl Halides: Glycosyl bromides and chlorides are classical glycosyl donors. nih.govchempap.org Per-O-acetylated or per-O-benzoylated glucuronyl bromides can be prepared and used in Koenigs-Knorr type glycosylations, often promoted by heavy metal salts like silver triflate or mercuric cyanide. nih.govresearchgate.net The stereochemical outcome of these reactions can be influenced by the choice of protecting groups and reaction conditions. chempap.orgresearchgate.net
Trichloroacetimidates: Glycosyl trichloroacetimidates are highly effective and widely used glycosyl donors due to their high reactivity and the often stereoselective nature of their coupling reactions. mdpi.comnih.gov These donors are typically prepared by reacting the 1-hydroxyl group of a protected L-glucuronic acid derivative with trichloroacetonitrile (B146778) in the presence of a base such as cesium carbonate. mdpi.comgoogle.com The resulting trichloroacetimidate (B1259523) can then be activated under acidic conditions (e.g., with trimethylsilyl triflate or boron trifluoride etherate) to react with a glycosyl acceptor. nih.govnih.gov
Thioglycosides: Thioglycosides are another important class of glycosyl donors, valued for their stability, which allows them to be carried through multiple synthetic steps before activation. nih.govresearchgate.net They can be prepared and then activated under various conditions, often involving electrophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid such as triflic acid. nih.govnih.gov This versatility makes them key building blocks in the modular synthesis of complex oligosaccharides. nih.govnih.gov
| Glycosyl Donor Type | Typical Leaving Group | Common Promoter | Key Features |
| Glycosyl Bromide | -Br | Silver triflate, Mercuric cyanide | Classical, moderately reactive donors |
| Trichloroacetimidate | -OC(CCl₃)=NH | TMSOTf, BF₃·OEt₂ | Highly reactive, often stereoselective |
| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST | Stable, tunable reactivity, suitable for block synthesis |
Biochemical Pathways and Metabolic Roles of Glucuronic Acid
The Uronic Acid Pathway and its Intermediates in Glucose Metabolism
The uronic acid pathway is an alternative route for glucose metabolism that does not lead to the production of ATP. biologynotesonline.comslideshare.net Instead, it is primarily involved in the synthesis of D-glucuronic acid, pentoses, and, in many animals, ascorbic acid (Vitamin C). slideshare.net The pathway begins with glucose-6-phosphate, an intermediate of glycolysis. biologynotesonline.com
The initial steps of the uronic acid pathway are similar to those of glycogenesis, with glucose being converted to UDP-glucose. youtube.com A key enzyme, UDP-glucose dehydrogenase, then oxidizes UDP-glucose to UDP-glucuronic acid (UDPGA). news-medical.net This activated form of glucuronic acid is a central molecule, donating the glucuronic acid moiety in various conjugation reactions. biologynotesonline.comyoutube.com The pathway ultimately leads to the formation of L-xylulose, which can then enter the pentose (B10789219) phosphate (B84403) pathway.
Key Intermediates in the Uronic Acid Pathway:
| Intermediate | Description |
| Glucose-6-phosphate | The starting molecule, derived from glucose. biologynotesonline.com |
| Glucose-1-phosphate | Formed from the isomerization of glucose-6-phosphate. biologynotesonline.com |
| UDP-glucose | An activated form of glucose, a precursor to UDP-glucuronic acid. youtube.com |
| UDP-glucuronic acid (UDPGA) | The activated form of glucuronic acid, used in conjugation reactions. biologynotesonline.comyoutube.com |
| L-gulonate | An intermediate in the synthesis of ascorbic acid in some species. karger.com |
| L-xylulose | A pentose sugar that can enter the pentose phosphate pathway. |
Glucuronidation Processes in Biological Systems
Glucuronidation is a major Phase II metabolic process responsible for the detoxification and elimination of a wide variety of substances from the body. jove.comeur.nl This process involves the enzymatic addition of a glucuronic acid molecule to a substrate, thereby increasing its water solubility and facilitating its excretion in urine or bile. uomus.edu.iqnih.gov
Enzymatic Mechanisms of Glucuronide Conjugation
The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). jove.comnih.gov These enzymes are primarily located in the liver but are also found in other tissues such as the intestine, kidneys, and brain. eur.nlwikipedia.org UGTs catalyze the transfer of the glucuronyl group from the activated coenzyme, UDP-glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate. uomus.edu.iqresearchgate.net This reaction proceeds via a direct S\textsubscript{N}2-like mechanism, resulting in an inversion of configuration at the anomeric carbon of the glucuronic acid moiety. uomus.edu.iqresearchgate.net
Formation of Glucuronide Conjugates
Glucuronidation can occur on various functional groups, leading to the formation of different types of glucuronide conjugates. jove.comuomus.edu.iq The most common are O-glucuronides, formed with hydroxyl and carboxyl groups. uomus.edu.iq N-glucuronides are formed with amine, amide, and sulfonamide groups, while S-glucuronides are formed with thiol groups. jove.comhyphadiscovery.com In some cases, C-glucuronides can also be formed where the glucuronyl moiety is linked to a nucleophilic carbon. jove.com The resulting glucuronide conjugate is more polar and readily excreted from the body. nih.gov
Types of Glucuronide Conjugates:
| Conjugate Type | Functional Group on Substrate |
| O-glucuronides | Hydroxyl (–OH), Carboxyl (–COOH) uomus.edu.iq |
| N-glucuronides | Amine (–NH2), Amide, Sulfonamide jove.comhyphadiscovery.com |
| S-glucuronides | Thiol (–SH) jove.com |
| C-glucuronides | Carbon jove.com |
Involvement in Glycosaminoglycan (GAG) and Proteoglycan Biosynthesis
Glucuronic acid is a fundamental building block for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. microbenotes.comnih.gov GAGs, with the exception of hyaluronic acid, are typically attached to a core protein to form proteoglycans. sigmaaldrich.com These complex macromolecules are major components of the extracellular matrix and connective tissues, playing crucial roles in cell signaling, adhesion, and structural support. nih.gov
The biosynthesis of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate involves the polymerization of repeating disaccharide units, one of which is glucuronic acid (or its epimer, iduronic acid). nih.govresearchgate.net The process begins with the synthesis of UDP-activated sugars, including UDP-glucuronic acid, in the cytoplasm, which are then transported to the Golgi apparatus for polymerization and further modification, such as sulfation. nih.gov For example, in heparan sulfate biosynthesis, N-acetylglucosamine and glucuronic acid residues are copolymerized. nih.gov
Role as a Precursor in Specific Biosynthetic Routes (e.g., Ascorbic Acid Synthesis Research)
In many animal species, but not humans, glucuronic acid serves as a direct precursor for the synthesis of ascorbic acid (Vitamin C). karger.comresearchgate.netnih.gov Research has shown that D-glucuronic acid is converted to L-ascorbic acid through a series of enzymatic reactions. karger.com The pathway involves the conversion of D-glucuronic acid to L-gulonic acid, which is then converted to L-gulonolactone. karger.com The final step is the oxidation of L-gulonolactone to L-ascorbic acid. karger.com While humans lack the enzyme L-gulonolactone oxidase required for this final step, studies in animals like rats have been instrumental in elucidating this biosynthetic pathway. karger.comnih.gov
Enzymology and Mechanistic Studies Involving Glucuronic Acid
UDP-Glucuronosyltransferase (UGT) Characterization and Substrate Specificity
UDP-Glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov They catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate, a process known as glucuronidation. nih.govwikipedia.org This conjugation reaction increases the water solubility of lipophilic compounds, facilitating their excretion from the body. nih.gov
The UGT enzymes are membrane-bound proteins located primarily in the endoplasmic reticulum. nih.gov The UGT1A and UGT2B subfamilies have been extensively studied in humans. nih.gov Despite the C-terminal half of the UGT1A isoforms having an identical primary structure, there are significant variations in their affinity for UDPGA. researchgate.net For instance, the Km values for UDPGA can range from 52 µM for UGT1A6 to 1256 µM for UGT1A8. researchgate.net
The substrate specificity of UGTs is not solely determined by the chemical class of the substrate; the stereochemistry of the compound is also critical for recognition and binding to the active site. core.ac.uk Different UGT isoforms exhibit distinct substrate preferences. For example, UGT1A3 preferentially glucuronidates the 24-carboxy position of certain bile acids, while UGT2B7 targets the 6-hydroxy position. nih.gov A novel isoform, UGT2A3, has been shown to selectively glucuronidate bile acids, particularly hyodeoxycholic acid at the 6-hydroxy position. nih.gov The apparent Km values of UGT2A3.1 and UGT2A3.2 for this reaction were determined to be 69±7 and 44±12 µM, respectively. nih.gov
The kinetic mechanism of UGTs has been a subject of detailed investigation. Inhibition studies with UGT1A9, using entacapone (B1671355) as the substrate, are consistent with an ordered bi-bi mechanism where UDPGA is the first substrate to bind. researchgate.net In these studies, 1-naphthol (B170400) acted as a competitive inhibitor with respect to entacapone and an uncompetitive inhibitor with respect to UDPGA. researchgate.net Conversely, UDP, a reaction product, showed noncompetitive inhibition towards entacapone and competitive inhibition towards UDPGA. researchgate.net
Table 1: Kinetic Parameters of Selected UGT Isoforms for UDP-Glucuronic Acid
| UGT Isoform | Km for UDPGA (µM) |
| UGT1A6 | 52 |
| UGT1A8 | 1256 |
| UGT2A1 | Similar to UGT2A2 |
| UGT2A2 | Similar to UGT2A1 |
This table presents the Michaelis-Menten constant (Km) of different UGT isoforms for the co-substrate UDP-glucuronic acid, highlighting the variability in affinity within the UGT superfamily.
UDP-Xylose Synthase (UXS) Catalytic Mechanism and Sugar Ring Distortion Analysis
UDP-xylose synthase (UXS) is a crucial enzyme that catalyzes the conversion of UDP-D-glucuronic acid to UDP-xylose, a key precursor for the biosynthesis of glycosaminoglycans in the extracellular matrix. researchgate.netnih.gov This conversion is a complex process involving a three-step catalytic mechanism. researchgate.netnih.gov The reaction begins with the oxidation of the C4 hydroxyl group of UDP-glucuronic acid by an enzyme-bound NAD+ molecule. nih.gov This is followed by decarboxylation of the resulting UDP-4-keto-glucuronic acid intermediate, and finally, a reduction of the keto group by the newly formed NADH to yield UDP-xylose. nih.gov
Structural and mechanistic studies of human UXS (hUXS1) have provided significant insights into its function. The enzyme is a homodimeric short-chain dehydrogenase/reductase (SDR). nih.gov Molecular dynamics simulations have revealed that the binding of UDP-glucuronic acid to the enzyme's active site induces a significant distortion of the glucuronyl ring from its stable 4C1 chair conformation to a BO,3 boat conformation. researchgate.netnih.gov This distortion plays a critical role in facilitating the catalysis in two ways. Firstly, it promotes the initial oxidation at C4 by optimally aligning the catalytic base, Tyr147, with the substrate's hydroxyl group. researchgate.netnih.gov Secondly, it positions the C5 carboxylate group in an almost fully axial orientation, which is ideal for the subsequent decarboxylation step. researchgate.netnih.gov
The catalytic cycle involves several key amino acid residues. After the oxidation and decarboxylation steps, the protonated side chain of Tyr147 stabilizes the enolate intermediate. researchgate.netnih.gov This intermediate is then protonated at C5 by a water molecule coordinated by Glu120. researchgate.net Arg277, positioned through a salt-link interaction with Glu120, helps to close the active site, preventing the release of the intermediates. researchgate.netnih.gov The final step is the hydrogenation of the C4 keto group by NADH, with Tyr147 acting as the proton donor, to produce UDP-xylose. nih.gov
Interestingly, targeted mutations in related enzymes can alter their function. For example, substitutions at position R185 in UDP-glucuronic acid 4-epimerase can convert it into a UDP-xylose synthase, demonstrating the fine balance between different catalytic activities. d-nb.info
Table 2: Key Catalytic Steps in UDP-Xylose Synthase
| Step | Reaction | Key Features |
| 1 | Oxidation | Oxidation of C4-hydroxyl of UDP-glucuronic acid by NAD+. Facilitated by sugar ring distortion. |
| 2 | Decarboxylation | Decarboxylation of the UDP-4-keto-glucuronic acid intermediate. The axial position of the carboxylate group is crucial. |
| 3 | Reduction | Reduction of the C4-keto group by NADH to form UDP-xylose. Tyr147 acts as a proton donor. |
This table outlines the three main catalytic steps performed by UDP-Xylose Synthase in the conversion of UDP-glucuronic acid to UDP-xylose.
Glucuronidase Activity and Hydrolytic Mechanisms
Glucuronidases are a class of glycosyl hydrolases that catalyze the cleavage of the glycosidic bond in β-D-glucuronides, releasing glucuronic acid and the corresponding aglycone. nih.govresearchgate.net These enzymes are widely distributed in nature, found in mammals, plants, bacteria, and fungi. nih.govmdpi.com Human β-glucuronidase (βGLU) is a lysosomal enzyme that plays a significant role in the enterohepatic circulation of various compounds. wikipedia.orgnih.gov
The catalytic mechanism of β-glucuronidase involves a retaining mechanism, meaning the stereochemistry at the anomeric carbon of the glucuronic acid moiety is preserved. nih.gov The hydrolysis proceeds through a sequential process that results in the release of alcohols and free glucuronic acid from the non-reducing end of glycosaminoglycans. researchgate.net The mechanism involves two key glutamic acid residues in the active site. One acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other acts as a general acid/base catalyst. An inverting attack of a water molecule on the anomeric center then hydrolyzes the intermediate, releasing the glucuronic acid product. nih.gov
The activity of β-glucuronidase can have significant physiological and pharmacological consequences. For example, the hydrolysis of glucuronide drug conjugates by gut microbial β-glucuronidase can lead to the release of the active drug, which can sometimes result in toxicity. researchgate.net Conversely, this activity can be harnessed for therapeutic purposes, such as in targeted drug delivery to necrotic tissues where β-glucuronidase activity is often elevated. nih.gov
The activity of β-glucuronidase is influenced by various factors, including pH and the presence of metal ions. For instance, β-glucuronidase from Clostridium perfringens (CpGUS) exhibits optimal activity at pH 5.0 and 45 °C. mdpi.com Its activity is enhanced by Mg2+ and Fe2+ but inhibited by Zn2+, K+, Fe3+, Mn2+, Cu2+, and Na+. mdpi.com
Glucose Oxidase and Glucose Dehydrogenase in Uronic Acid Production
While not directly acting on L-glucuronic acid sodium salt, glucose oxidase and glucose dehydrogenase are key enzymes in the production of uronic acids, specifically D-gluconic acid, a structurally related compound. The microbial production of gluconic acid is a well-established biotechnological process.
Glucose oxidase (GOx), primarily produced by fungi like Aspergillus niger, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. wikipedia.orgnih.gov This lactone then spontaneously or enzymatically hydrolyzes to D-gluconic acid. nih.gov The reaction requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.org GOx is highly specific for β-D-glucose. nih.gov
Glucose dehydrogenase (GDH), on the other hand, is commonly found in bacteria such as Gluconobacter oxydans. nih.gov This enzyme also oxidizes glucose to D-glucono-δ-lactone, which then forms gluconic acid. nih.gov Bacterial GDH can be dependent on different cofactors, such as NAD(P)+ or pyrroloquinoline quinone (PQQ). nih.govnih.gov In G. oxydans, GA production mainly occurs in the periplasm via a membrane-bound PQQ-dependent GDH. nih.gov
These enzymatic processes highlight the biochemical pathways that lead to the formation of uronic acids from simple sugars. The choice of microorganism and enzyme determines the specific pathway and cofactors involved in the oxidation process.
Table 3: Comparison of Glucose Oxidase and Glucose Dehydrogenase
| Enzyme | Source | Cofactor | Product from Glucose |
| Glucose Oxidase | Fungi (e.g., Aspergillus niger) | FAD | D-glucono-δ-lactone + H2O2 |
| Glucose Dehydrogenase | Bacteria (e.g., Gluconobacter oxydans) | NAD(P)+ or PQQ | D-glucono-δ-lactone |
This table compares the key characteristics of Glucose Oxidase and Glucose Dehydrogenase in the context of uronic acid production.
Lactone Hydrolysis and Equilibrium Dynamics of Glucuronic Acid Derivatives
In aqueous solutions, glucuronic acid and its derivatives exist in equilibrium with their corresponding lactones (intramolecular esters). tdl.org The formation and hydrolysis of these lactones are influenced by pH. osti.gov For gluconic acid, a related aldonic acid, the five-membered 1,4-lactone is generally more stable than the six-membered 1,5-lactone, with the acyclic acid being the most stable form. tdl.org
The hydrolysis of D-glucono-δ-lactone is subject to general acid-base catalysis. acs.org The equilibrium between the acid and lactone forms is a dynamic process. For instance, a solution of glucono-1,5-lactone will hydrolyze over time to reach an equilibrium mixture containing the acid and both the 1,5- and 1,4-lactones. tdl.org
Studies on D-glucaric acid, another related sugar acid, show that upon reaching equilibrium in an aqueous solution, the mixture contains glucaric acid and its 1,4- and 6,3-monolactones. researchgate.net The formation of dilactones may occur at higher temperatures. researchgate.net The kinetics of this equilibration can be complex, with some lactone forms appearing more rapidly than others. researchgate.net
For glucuronic acid itself, evidence suggests that in aqueous solution, it can undergo changes in optical rotation over time, indicating a shift in the equilibrium between the free acid and its lactone form. luc.edu These equilibrium dynamics are important considerations in the study and application of glucuronic acid and its derivatives.
Molecular Interactions of L Glucuronic Acid and Its Sodium Salt with Biomolecules
Ligand-Binding Studies with Proteins and Macromolecules
The binding of L-glucuronic acid and its sodium salt to proteins and other macromolecules is a key aspect of their biological function. These interactions are often specific and can trigger a range of cellular responses.
Research has shown that compounds containing a glucuronic acid structure can interact with the Pleckstrin Homology (PH) domain of the protein kinase B (AKT). Studies on glucuronic acid metabolites of phenolic acids, such as caffeic acid and ferulic acid, have demonstrated that these metabolites can bind to the PH domain of AKT. nih.gov This interaction is significant as it can activate AKT and its downstream signaling pathways, which are involved in regulating glucose metabolism. nih.gov
The binding is thought to occur through the glucuronic acid moiety of the metabolites interacting with specific amino acid residues in the PH domain, such as Arginine-25. nih.gov This interaction inhibits the membrane translocation of AKT, leading to its activation and the subsequent phosphorylation of downstream targets. nih.gov Previous studies on other glucuronic acid-containing compounds like baicalin (B1667713) and chlorogenic acid also support this mechanism of action. nih.gov The recurring finding that glucuronic acid structures confer the ability to bind to the AKT PH domain suggests that this may be a more general mechanism for this class of molecules. nih.gov
Several proteins, particularly lectins, have been identified that specifically recognize and bind to glucuronic acid. Lectins are carbohydrate-binding proteins that can agglutinate cells and mediate various biological activities. ingentaconnect.com
A notable example is a dimeric 64-kDa lectin purified from French bean seeds (Phaseolus vulgaris), which demonstrates specific binding to glucuronic acid. The hemagglutinating activity of this lectin was effectively inhibited by glucuronic acid. ingentaconnect.comnih.gov Furthermore, the mitogenic activity of this lectin towards mouse splenocytes was significantly diminished in the presence of glucuronic acid, highlighting the specificity of the interaction. ingentaconnect.comnih.gov Another lectin, SPL-I, isolated from the holothurian Apostichopus japonicus, also shows specificity for D-glucuronic acid and D-galacturonic acid. oup.com Additionally, research has identified a soybean lectin with specificity for 4-O-methylglucuronic acid. acs.org Synthetic lectin mimics have also been developed that show a strong binding affinity for glucuronic acid derivatives. scispace.com
Complex Formation with Metal Ions and Other Small Molecules
The carboxyl and hydroxyl groups in the glucuronic acid structure make it an effective ligand for forming complexes with metal ions and other small molecules like boric acid. researchgate.netresearchgate.net
L-Glucuronic acid and its sodium salt can form chelate complexes with various metal ions. The interaction with copper (II) (Cu2+) has been studied using techniques like C-13 NMR and electrochemical methods. ias.ac.in These studies reveal a pH-dependent complexation. Below pH 4.5, the interaction is dominated by simple carboxylate complexation, while at higher pH, a more complex bidentate coordination involving a hydroxyl group occurs. researchgate.net
Potentiometric and spectral studies have shown that D-glucuronic acid forms ML and ML(OH)x type complexes with both Cu2+ and Mg2+. researchgate.netlvb.lt The primary interaction sites in these complexes are the oxygen atoms of the carboxyl group. researchgate.netlvb.lt The stability of these complexes has been quantified, and it has been noted that metal complexes of galacturonic acid are generally more stable than those of glucuronic acid. ias.ac.in
L-Glucuronic acid also forms stable complexes with boric acid. researchgate.netresearchgate.netthemodern.farm Boric acid reacts with the hydroxyl groups of glucuronic acid through an esterification process to form mono- and bis-chelate structures. researchgate.netthemodern.farm A sodium mono-glucuronatoborate complex has been synthesized and characterized. researchgate.net The formation of these complexes is crucial in various biological and industrial applications.
| Metal Ion | Complex Type | log β (Overall Stability Constant) | pH Range | Reference |
|---|---|---|---|---|
| Cu2+ | Cu(GluA) | - | 6.2-7.4 | ias.ac.in |
| Cu2+ | - | - | 7.5-9.8 | ias.ac.in |
| Mg2+ | Mg(GluA) | - | - | researchgate.netlvb.lt |
Modulation of Enzymatic Activities
L-Glucuronic acid and its derivatives can modulate the activity of several enzymes. A prominent example is the inhibition of β-glucuronidase. This enzyme is responsible for hydrolyzing glucuronides, a process that can sometimes lead to the reactivation of toxic compounds in the body. nih.govresearchgate.net
Glucuronic acid acts as an inhibitor of β-glucuronidase from Escherichia coli, with a reported inhibition constant (Ki) of 1.5 mM. sigmaaldrich.com This inhibitory action is significant in the context of drug metabolism, as the reactivation of drug metabolites by gut microbial β-glucuronidases can cause gastrointestinal toxicity. nih.govacs.orgpnas.org For instance, the anticancer drug irinotecan (B1672180) is detoxified by glucuronidation, but its reactivation in the gut by bacterial β-glucuronidase leads to severe diarrhea. nih.govpnas.org Therefore, inhibitors of this enzyme, including glucuronic acid and its derivatives, are of therapeutic interest. researchgate.netpnas.org
Furthermore, a polyglucuronic acid sodium salt has been shown to induce the overexpression of the gene Angiopoietin-like 4 (ANGPTL4), which in turn inhibits Lipoprotein Lipase (LPL). researchgate.net
Research on Cellular Transport and Uptake Mechanisms
The transport of L-glucuronic acid and its conjugates across cellular membranes is a critical step in their metabolic and excretory pathways. This process is mediated by specific transporter proteins. In the fungal pathogen Cryptococcus neoformans, UDP-glucuronic acid (UDP-GlcA) is synthesized in the cytosol and must be transported into the secretory pathway for the synthesis of the polysaccharide capsule, a key virulence factor. nih.gov A specific UDP-GlcA transporter, Uut1, has been identified as essential for this process. nih.gov
Advanced Analytical and Characterization Methodologies for L Glucuronic Acid Sodium Salt
Chromatographic Techniques
Chromatographic techniques are pivotal for the separation and quantification of L-Glucuronic acid sodium salt from various matrices. These methods leverage the compound's physicochemical properties to achieve high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., DAD, PAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The choice of detector is critical for sensitivity and selectivity.
Diode Array Detection (DAD): HPLC with Diode Array Detection (HPLC-DAD) is a widely used technique for quantifying components in various products, including pharmaceuticals. measurlabs.com This method often requires pre-column derivatization to make the analyte detectable by UV-Vis spectroscopy. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for the analysis of glucuronic acid. oup.comresearchgate.net The PMP derivatives of sugars can be separated on a C18 column and detected by DAD. researchgate.net An optimized HPLC-DAD method for PMP-sugar derivatives might use a mobile phase gradient of sodium phosphate (B84403) buffer and acetonitrile (B52724). mdpi.com The limit of quantification for glucuronic acid using this method can be around 18.32 µg/mL. mdpi.com
Pulsed Amperometric Detection (PAD): HPLC coupled with Pulsed Amperometric Detection (HPLC-PAD) offers a sensitive and direct method for analyzing carbohydrates without derivatization. This technique is particularly useful for detecting electrochemically active analytes. High-pressure anion exchange chromatography (HPAEC) with PAD is a common setup for the analysis of uronic acids. nih.gov The separation can be achieved on specialized columns like the Dionex CarboPac™ PA20 or PA200. thermofisher.com For instance, using a Dionex CarboPac PA200 column with an eluent of 20 mM sodium acetate (B1210297) in 100 mM sodium hydroxide (B78521), glucuronic acid can be separated and detected. thermofisher.com Another approach involves using an anion exchange column with a sodium hydroxide solution as the mobile phase. core.ac.uk This method has been shown to have a limit of quantification of 2.0 mg·l-1. core.ac.uk
Table 1: HPLC Methods for this compound Analysis
| Technique | Derivatization | Column Type | Mobile Phase | Detection | Limit of Quantification (LOQ) |
| HPLC-DAD | PMP | C18 | Sodium phosphate buffer and acetonitrile gradient | DAD | 18.32 µg/mL mdpi.com |
| HPLC-PAD | None | Anion Exchange (e.g., Dionex CarboPac™ PA200) | Sodium acetate in sodium hydroxide | PAD | Not explicitly stated for this compound |
| HPLC-PAD | None | Anion Exchange | 0.1 M Sodium Hydroxide | PAD | 2.0 mg·l-1 core.ac.uk |
| HPLC-ELSD | None | Amaze TH | 80% Acetonitrile with 20 mM Ammonium Formate pH 3 | ELSD | Not specified helixchrom.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility.
A common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govcore.ac.uk A combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is often used for this purpose. nih.govresearchgate.net The resulting TMS derivatives are volatile and can be separated on a capillary column, such as a DB-624, and detected by a mass spectrometer (GC-MS). nih.gov This method has been successfully applied to quantify glucuronic acid in various beverages. nih.govresearchgate.net The stability of TMS derivatives can be limited, and it is often recommended to analyze them shortly after preparation. csic.es
Table 2: GC-MS Method for this compound Analysis
| Derivatization Reagent | Column Type | Carrier Gas | Detection | Estimated LOQ for D-Glucuronic Acid |
| BSTFA + TMCS nih.gov | DB-624 capillary column nih.gov | Helium nih.gov | Mass Spectrometry (MS) nih.gov | 0.2 ppm to 3.8 ppm researchgate.net |
Ion Chromatography for Acidic Sugar Analysis
Ion Chromatography (IC) is a preferred method for the separation and determination of ionic compounds, including acidic sugars like L-Glucuronic acid. lcms.czijeast.com The technique relies on the ionic interactions between the analyte and the stationary phase.
IC with suppressed conductivity detection is highly effective for separating organic acids in complex matrices. lcms.cz Anion-exchange columns, such as the Dionex™ IonPac™ AS11-HC-4μm, are specifically designed for this purpose. lcms.cz A method for the simultaneous determination of glucuronic acid and other components in functional drinks utilizes an IonPac AS11-HC anion-exchange column with a potassium hydroxide eluent. researchgate.net This method demonstrated a limit of detection of 0.72 μg·mL-1 for glucuronic acid. researchgate.net The separation of uronic acids can also be achieved using a Dionex CarboPac PA200 column with an eluent of sodium acetate in sodium hydroxide. thermofisher.com
Table 3: Ion Chromatography Method for L-Glucuronic Acid Analysis
| Column Type | Eluent | Detection | Limit of Detection (LOD) |
| IonPac AS11-HC researchgate.net | 20 mmol·L-1 KOH researchgate.net | Suppressed Conductivity researchgate.net | 0.72 μg·mL-1 researchgate.net |
| Dionex IonPac AS11-HC-4μm lcms.cz | Potassium Hydroxide Gradient lcms.cz | Suppressed Conductivity lcms.cz | Not specified for L-Glucuronic acid |
| Dionex CarboPac PA200 thermofisher.com | 20 mM Sodium Acetate in 100 mM Sodium Hydroxide thermofisher.com | Pulsed Amperometric Detection (PAD) thermofisher.com | Not specified |
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹³C NMR: The ¹³C NMR spectrum of glucuronic acid shows distinct resonances for each carbon atom in the structure. In D₂O, the chemical shifts are well-defined. nih.gov For instance, in a study of heparin precursors, the ¹³C chemical shifts for the glucuronic acid moiety were assigned, with C1 appearing around 104 ppm, C2-C5 between 70 and 80 ppm, and C6 (the carboxyl carbon) at a higher chemical shift. nih.gov The specific chemical shifts can be influenced by factors such as pH. researchgate.net
Table 4: Representative ¹³C NMR Chemical Shifts for Glucuronic Acid Moiety
| Carbon Atom | Approximate Chemical Shift (ppm) | Reference |
| C1 | ~104 | nih.gov |
| C2 | ~74 | nih.gov |
| C3 | ~76 | nih.gov |
| C4 | ~80 | nih.gov |
| C5 | ~72 | nih.gov |
| C6 (Carboxyl) | ~175-179 | niif.hu |
Note: Chemical shifts can vary depending on the specific experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of a sodium salt of a uronic acid, like this compound, will exhibit characteristic absorption bands. A broad band in the region of 3000-3600 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically appear around 1600-1630 cm⁻¹ and 1410-1420 cm⁻¹, respectively. researchgate.netresearchgate.net The region between 1200 and 950 cm⁻¹ is considered a "fingerprint" region for polysaccharides, containing characteristic absorptions of the glycosidic bonds. researchgate.net
Table 5: Characteristic FTIR Absorption Bands for Sodium Uronates
| Functional Group | Wavenumber Range (cm⁻¹) | Reference |
| O-H stretching | 3000 - 3600 | researchgate.net |
| C-H, CH₂ stretching | 2840 - 3000 | researchgate.net |
| Asymmetric COO⁻ stretching | 1600 - 1630 | researchgate.netresearchgate.net |
| Symmetric COO⁻ stretching | ~1417 | researchgate.net |
| C-O-C (glycosidic bond) stretching | ~1015 | researchgate.net |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a powerful tool for the structural elucidation of this compound. It provides information on the molecular weight and fragmentation pattern, which aids in confirming the compound's identity and characterizing any modifications.
High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, are particularly valuable. These methods can determine the elemental composition of the parent ion and its fragments with high accuracy. For instance, the negative ion mode of electrospray ionization (ESI) MS is often employed for analyzing glucuronides. In this mode, characteristic fragment ions of glucuronic acid, such as at m/z 175.024 and 113.024, are indicative of a glucuronide moiety. acs.org The loss of a 176 Da fragment is also a common indicator of a glucuronic acid conjugate. acs.org
Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) allows for the separation of this compound from other components in a mixture prior to MS analysis. nih.gov This is especially important when analyzing complex biological samples. acs.org Techniques like reverse-phase HPLC with an ion-pairing agent can be used for chromatographic separation before detection by ESI-MS. nih.gov
Table 1: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Typical Setting/Value | Purpose |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Generates negatively charged ions, suitable for acidic compounds like glucuronic acid. |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Quadrupole | Provides high mass accuracy and resolution for structural confirmation. |
| Scan Range (m/z) | 200–2000 | Covers the expected mass range of the compound and its fragments. nih.gov |
| Capillary Voltage | ~3.2 kV | Optimizes the ionization process. nih.gov |
| Drying Gas Temp. | ~180°C | Facilitates solvent evaporation and ion desolvation. nih.gov |
| Common Fragments | m/z 175.024, 113.024, loss of 176 Da | Characteristic fragments of the glucuronic acid moiety used for identification. acs.org |
Quantitative Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric methods are widely used for the quantification of uronic acids, including this compound. These assays are often based on the reaction of the analyte with a specific reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength.
One common method involves the use of anthrone (B1665570) in sulfuric acid. nih.gov In this reaction, the uronic acid is dehydrated to a furfural (B47365) derivative, which then condenses with anthrone to form a chromogenic compound. researchgate.net By measuring the absorbance at two different wavelengths, such as 560 nm and 620 nm, it is possible to quantify uronic acids separately from neutral sugars that may also be present in the sample. nih.gov This dual-wavelength approach enhances the specificity of the assay. nih.govresearchgate.net
Another established colorimetric assay is the carbazole (B46965) method. This method has been automated to increase sensitivity and reduce interference from other sugars, proteins, and salts. nih.gov The m-hydroxybiphenyl method is also used for the spectrophotometric determination of uronic acids. rsc.org
The choice of standard is critical for accurate quantification. D-glucuronic acid is often used to create a standard curve for these assays. researchgate.netlibios.fr The detection limits for these methods are typically in the range of milligrams per liter. libios.fr For example, one assay reports a detection limit of approximately 17.4 mg/L for D-glucuronic acid. libios.fr
Table 2: Comparison of Spectrophotometric/Colorimetric Assays for Glucuronic Acid
| Assay Method | Reagents | Principle | Wavelength (nm) | Key Features |
| Anthrone Assay | Anthrone, Sulfuric Acid | Dehydration to furfural derivative followed by condensation with anthrone. nih.govresearchgate.net | 560 and 620 | Allows for simultaneous quantification of uronic and neutral sugars. nih.govresearchgate.net |
| Carbazole Assay | Carbazole, Sulfuric Acid | Reaction with carbazole to form a colored product. | Not specified | Automated versions offer increased sensitivity and reduced interference. nih.gov |
| m-Hydroxybiphenyl Assay | m-Hydroxybiphenyl, Sulfuric Acid, Sodium Tetraborate | Color reaction with m-hydroxybiphenyl. rsc.org | 525 | Commonly used for total uronic acid content in hydrolysates. rsc.org |
| Alcian Blue Staining | Alcian Blue | Staining of carboxyl groups. vliz.be | 787 | Useful for staining TEP-like particles generated from D-glucuronic acid. vliz.be |
Electrochemical and Conductometric Methods for Quantification
Electrochemical methods offer an alternative approach for the quantification of this compound. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a sensitive and specific method for the determination of carbohydrates, including uronic acids. rsc.orgthermofisher.com In this technique, the analyte is separated on an anion-exchange column and then detected electrochemically at a gold working electrode. rsc.orgcore.ac.uk The use of a pulsed potential waveform prevents the fouling of the electrode surface and allows for sensitive detection. This method has been successfully applied to determine glucuronic acid in various samples, including wood hydrolysates and wine. thermofisher.comcore.ac.uk
More recent developments have explored the use of conductometric methods for the direct quantification of analytes in pharmaceutical samples. japsonline.com These methods rely on measuring the electrical conductivity of solutions containing different concentrations of the analyte. japsonline.com A linear relationship between concentration and conductivity allows for quantification. japsonline.com This approach is often considered a "green" analytical technique due to the use of benign solvents like water. japsonline.com
Table 3: Electrochemical and Conductometric Methods for Uronic Acid Analysis
| Method | Principle | Detector | Key Application |
| HPAEC-PAD | Anion-exchange separation followed by electrochemical detection. rsc.orgthermofisher.com | Pulsed Amperometric Detector (PAD) with a gold electrode. rsc.orgcore.ac.uk | Quantification of glucuronic acid in complex matrices like wood hydrolysates and wine. thermofisher.comcore.ac.uk |
| Conductometric Titration | Measurement of changes in electrical conductivity during titration. nih.gov | Conductivity meter. | Determining the degree of sulfation in polysaccharides containing uronic acids. nih.gov |
| Direct Conductometry | Measurement of the electrical conductivity of the analyte solution. japsonline.com | Conductometer. | A "green" method for quantifying compounds in solution based on their conductivity. japsonline.com |
Computational and Theoretical Investigations of L Glucuronic Acid Sodium Salt
Molecular Conformation and Dynamics Studies
Molecular dynamics (MD) simulations and conformational searches are employed to explore the vast conformational space available to the L-glucuronate anion. These studies reveal how the molecule flexes, bends, and orients itself in three-dimensional space, governed by the interplay of covalent bonds, steric hindrance, and non-covalent interactions.
The six-membered pyranose ring of L-glucuronate is not planar and can adopt several key conformations to minimize internal strain. The most significant of these are the chair, boat, and skew-boat forms.
Chair Conformations (⁴C₁ and ¹C₄): The chair conformations are overwhelmingly the most stable and thus the most populated forms. This stability arises from the staggered arrangement of all substituents on adjacent carbon atoms, which minimizes torsional strain, and the near-ideal tetrahedral geometry at each ring carbon, which minimizes angle strain. For L-Glucuronic acid, the ⁴C₁ conformation is predicted to be the global energy minimum. In this arrangement, the large carboxylate group at C5 (originating from C6 of the parent sugar) and most of the hydroxyl groups occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions. The alternative ¹C₄ chair places these bulky groups in axial positions, resulting in significant steric clash and a much higher relative energy.
Boat and Skew-Boat Conformations: The boat and skew-boat (or twist-boat) conformations represent higher-energy states. The boat form suffers from significant steric repulsion between the "flagpole" substituents at C1 and C4 and is further destabilized by the eclipsed arrangement of substituents along the sides of the boat, leading to high torsional strain. The skew-boat is an intermediate conformation between two different boat forms and is generally more stable than the true boat but remains significantly less stable than the chair form. These high-energy conformers are typically transient intermediates in the process of ring inversion between the two chair forms.
The table below summarizes the typical energetic relationship between these principal conformations as determined by computational modeling.
| Conformation | Description of Stability | Typical Relative Energy (kJ/mol) |
|---|---|---|
| ⁴C₁ Chair | Most stable; bulky groups are equatorial, minimizing steric strain. | 0.0 (Reference) |
| Skew-Boat | Intermediate stability; less torsional strain than the boat form. | 21 - 25 |
| Boat | High energy; significant flagpole interactions and torsional strain. | 25 - 30 |
| ¹C₄ Chair | Very high energy; bulky groups are axial, causing severe 1,3-diaxial repulsion. | > 40 |
The structure and stability of the L-glucuronate anion are profoundly influenced by a network of intramolecular interactions. The most critical of these are hydrogen bonds. With four hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, the molecule contains multiple hydrogen bond donors and acceptors.
Computational models show that in the preferred ⁴C₁ chair conformation, a stabilizing network of hydrogen bonds can form between adjacent hydroxyl groups (e.g., between the O2-H and the oxygen of the O3-H group) and, importantly, between hydroxyl groups and the highly electronegative oxygen atoms of the carboxylate group. This network helps to "lock" the pyranose ring into its low-energy conformation.
Furthermore, in the context of L-Glucuronic acid sodium salt, the sodium cation (Na⁺) plays a crucial role. While not covalently bonded, it forms strong electrostatic (ionic) interactions with the negatively charged carboxylate anion. Molecular dynamics simulations often show the Na⁺ ion coordinating not only with the two oxygen atoms of the carboxylate group but also with the oxygen atoms of nearby hydroxyl groups and the ring ether oxygen, further stabilizing the entire molecular assembly.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical accuracy for investigating electronic structure. DFT calculations are used to refine geometries obtained from simpler models, calculate precise energetic differences, and predict spectroscopic properties based on the molecule's electron distribution.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic positions, a theoretical spectrum can be generated for a given conformation, such as the energy-minimized ⁴C₁ chair of L-glucuronate.
These calculations allow for the unambiguous assignment of specific vibrational modes (e.g., O-H stretching, C=O stretching, C-O-C bending) to specific spectral bands. This is invaluable for interpreting experimental spectra and understanding how changes in conformation or environment (like hydrogen bonding) affect the molecule's vibrational characteristics.
The table below presents a set of predicted IR frequencies for the key functional groups in the L-glucuronate anion, as would be calculated using a common DFT method (e.g., B3LYP/6-31G*).
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyls) | Stretching | 3350 - 3500 |
| C-H (Aliphatic) | Stretching | 2900 - 3000 |
| C=O (Carboxylate) | Asymmetric Stretching | 1590 - 1630 |
| C=O (Carboxylate) | Symmetric Stretching | 1400 - 1440 |
| C-O (Ether & Alcohol) | Stretching | 1050 - 1150 |
While molecular mechanics provides a good first approximation of the relative energies of conformers, DFT calculations offer more precise and reliable values. By performing high-level geometry optimizations and energy calculations on the various chair, boat, and skew-boat conformers, DFT can quantify the energetic penalties associated with unfavorable steric and electronic arrangements.
These studies consistently confirm that the ⁴C₁ chair is the global minimum on the potential energy surface for L-glucuronate. The energy difference (ΔE) calculated between the ⁴C₁ and ¹C₄ chairs provides a quantitative measure of the destabilizing effect of placing the bulky carboxylate and hydroxyl groups in axial positions. This data is crucial for understanding the equilibrium population of conformers and the energy barrier for ring inversion.
Molecular Docking and Simulation Studies of Biomolecular Interactions
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecule, typically a protein. For L-glucuronate, docking studies are essential for understanding its interactions with enzymes such as β-glucuronidases or transporter proteins that recognize uronic acids.
In a typical docking simulation, the 3D structure of the L-glucuronate anion (usually its lowest energy ⁴C₁ conformation) is computationally placed into the binding pocket of a target protein. An algorithm then samples numerous positions and orientations (poses) of the ligand, scoring each one based on a function that estimates the binding affinity. The best-scoring pose represents the most likely binding mode.
A hypothetical docking study of L-glucuronate into the active site of a bacterial β-glucuronidase would reveal key interactions driving molecular recognition:
Electrostatic Interactions: The negatively charged carboxylate group is a primary recognition feature. It is often predicted to form strong salt bridges with positively charged amino acid residues like Arginine (Arg) or Lysine (Lys).
Hydrogen Bonding: The multiple hydroxyl groups of L-glucuronate form a specific network of hydrogen bonds with polar or charged residues in the active site, such as Serine (Ser), Threonine (Thr), Aspartate (Asp), and Glutamate (Glu), which act as hydrogen bond donors or acceptors.
The results of such a study can be summarized in a table detailing the specific interactions.
| L-Glucuronate Group | Interacting Amino Acid Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Carboxylate (-COO⁻) | Arginine (side chain) | Salt Bridge / H-Bond | 2.8 |
| Carboxylate (-COO⁻) | Lysine (side chain) | Salt Bridge / Electrostatic | 3.1 |
| C2-Hydroxyl (-OH) | Aspartate (side chain) | Hydrogen Bond (Donor) | 2.9 |
| C3-Hydroxyl (-OH) | Serine (side chain) | Hydrogen Bond (Acceptor) | 3.0 |
| C4-Hydroxyl (-OH) | Glutamate (side chain) | Hydrogen Bond (Donor) | 2.8 |
These computational investigations, from fundamental conformational analysis to complex biomolecular docking, provide a detailed, atomistic picture of this compound, complementing and guiding experimental research.
Thermodynamic and Kinetic Modeling of Chemical and Enzymatic Reactions
Computational and theoretical investigations into the thermodynamic and kinetic properties of L-Glucuronic acid and its sodium salt are crucial for understanding their reactivity and role in biological and chemical systems. These studies often focus on enzymatic reactions, where L-Glucuronic acid is a key substrate, and on non-enzymatic chemical transformations such as lactonization.
Chemical Reactions: Lactonization
The intramolecular esterification of uronic acids, including L-Glucuronic acid, to form lactones is a significant chemical reaction that has been a subject of thermodynamic and kinetic modeling. While specific studies on L-Glucuronic acid are less common than for its D-isomer, the principles of lactonization are transferable. For instance, studies on the structurally similar L-gulonic acid have provided insights into the thermodynamic and kinetic aspects of γ- and δ-lactone formation. nih.gov
Quantum chemical calculations have been employed to investigate the stability of the resulting lactone rings. nih.gov These computational models help in understanding the equilibrium between the open-chain acid and the cyclic lactone forms. For L-gulonic acid, it was found that the γ-lactone exhibits remarkable stability compared to its δ-isomer, a finding supported by both experimental and computational data. nih.gov The hydrolysis of these lactones is often slow, and the process can be catalyzed by acids, including the sugar acid itself. nih.gov
| Reaction Parameter | Description | Significance in Modeling |
| Protonation Constant (Kp) | Equilibrium constant for the protonation of the carboxylate group. | Essential for modeling acid-base equilibria which influences lactonization. nih.gov |
| Lactonization Constants (KL,γ, KL,δ) | Equilibrium constants for the formation of γ- and δ-lactones from the open-chain acid. | Determines the relative concentrations of lactone isomers at equilibrium. nih.gov |
| Rate Constants (k) | Constants representing the speed of lactone formation and hydrolysis. | Key for kinetic models predicting the time-course of the reaction. nih.gov |
This table summarizes key parameters used in the thermodynamic and kinetic modeling of lactonization reactions of sugar acids like L-Glucuronic acid.
Enzymatic Reactions: Glucuronidation
L-Glucuronic acid, in its activated form as UDP-α-L-glucuronic acid (if it were to be used by hypothetical enzymes in a similar manner to its D-isomer), would be central to glucuronidation reactions. However, in biological systems, it is the D-isomer, UDP-α-D-glucuronic acid (UDPGA), that is the common co-substrate for UDP-glucuronosyltransferases (UGTs). researchgate.net Computational modeling of UGT-catalyzed reactions provides a framework for understanding how L-Glucuronic acid might behave if it were a substrate.
These models often employ techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations to predict substrate selectivity and reaction rates. nih.govnih.gov For example, CoMFA and CoMSIA models have been developed to predict the UGT1A9-mediated glucuronidation of various substrates, yielding statistically reliable models with good predictive power. nih.gov
The mechanism of glucuronidation is a bi-substrate reaction that proceeds via a direct SN2-like mechanism. researchgate.net Computational studies help to elucidate the transition states and the roles of active site residues. For instance, modeling the transacylation reaction from a 1-β-O-acyl glucuronide has shown that the calculated activation energy correlates well with the observed in vitro degradation rate. rsc.org
| Modeling Technique | Application in Glucuronidation Studies | Key Findings |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting substrate selectivity and catalytic efficiency of UGT enzymes. | Development of models with high predictive accuracy for UGT1A9 substrates. nih.gov |
| Molecular Docking | Simulating the binding of substrates and co-substrates to the UGT active site. | Identification of key interactions and prediction of binding orientations. acs.org |
| Molecular Dynamics (MD) Simulations | Assessing the dynamic stability of enzyme-substrate complexes. | Revealing conformational changes and interactions crucial for catalysis. nih.gov |
| QM/MM Metadynamics | Investigating the free-energy landscape and reaction pathways of enzymatic steps. | Elucidation of the oxidation mechanism and intermediate stabilization in epimerization reactions. nih.gov |
This table outlines common computational techniques applied to model enzymatic reactions involving glucuronic acid, primarily focusing on the well-studied D-isomer.
Furthermore, computational approaches have been used to predict the site of metabolism for UGT-catalyzed reactions by calculating various molecular descriptors that characterize atomic reactivity and physicochemical properties. oup.com While a complete three-dimensional structure of human UGTs has not been fully resolved, homology modeling provides a basis for these computational investigations. nih.govacs.org These models are crucial for understanding the factors that influence substrate and co-substrate binding, ultimately affecting the thermodynamics and kinetics of the glucuronidation process. acs.org
Applications in Advanced Biological Research Models
Investigations in Mammalian Cell Culture Systems
In mammalian cell cultures, derivatives of glucuronic acid have been utilized to probe the intricate mechanisms of cellular differentiation and metabolic signaling pathways.
The sodium salt of β-(1,3)-polyglucuronic acid, a polymer derived from the regioselective oxidation of β-(1,3)-glucan, has been investigated for its effects on lipid metabolism and the differentiation of adipocytes. researchgate.netnih.gov In studies using the 3T3-L1 pre-adipocyte cell line, this compound was found to inhibit the maturation of pre-adipocytes into mature adipocytes. nih.gov
The mechanism underlying this inhibition involves the upregulation of the gene Angiopoietin-like 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF). nih.gov Transcriptomic analysis revealed that the polyglucuronic acid sodium salt induces an overexpression of ANGPTL4. researchgate.net This leads to an increased synthesis of the adipokine ANGPTL4, which subsequently inhibits the activity of Lipoprotein Lipase (LPL), a key enzyme in lipid metabolism. researchgate.netnih.gov
Table 1: Effect of β-(1,3)-Polyglucuronic Acid Sodium Salt on Adipocyte Differentiation
| Research Model | Compound | Key Finding | Molecular Mechanism |
| 3T3-L1 Pre-adipocytes | β-(1,3)-Polyglucuronic acid sodium salt | Inhibition of differentiation into mature adipocytes. nih.gov | Overexpression of the ANGPTL4 gene, leading to increased ANGPTL4 synthesis and subsequent inhibition of Lipoprotein Lipase (LPL). researchgate.netnih.gov |
Research has demonstrated that glucuronic acid metabolites of phenolic acids are key active substances in regulating glucose metabolism. nih.govnih.gov Studies using HepG2 cells, a human liver cancer cell line, have shown that these metabolites can be more potent than their parent compounds in improving glucose consumption. nih.gov
The primary mechanism involves the activation of the AKT signaling pathway. nih.govnih.gov It was found that the glucuronic acid structure of these metabolites plays a crucial role by binding to the Pleckstrin Homology (PH) domain of the AKT protein. nih.gov Molecular docking studies predict that the carbonyl group within the glucuronic acid structure interacts with a key amino acid residue, Arg-25, in the AKT PH domain. nih.gov This interaction activates AKT in the cytoplasm, bypassing the need for plasma membrane recruitment, and subsequently triggers downstream signaling pathways, including the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), which enhances glucose metabolism. nih.govnih.gov
Table 2: Role of Glucuronic Acid Metabolites in Glucose Metabolism and AKT Signaling
| Compound Examples | Cell Line | Key Effect | Signaling Pathway Interaction |
| Caffeic-4′-O-glucuronide (CA4G), Ferulic-4′-O-glucuronide (FA4G) | HepG2 | Increased glucose consumption, more potent than parent phenolic acids. nih.gov | Binds to the PH domain of AKT, leading to its activation and phosphorylation of downstream targets like GSK3β. nih.govnih.gov |
Studies in Microbial Systems
Glucuronic acid is important for the metabolism of various microorganisms. wikipedia.org Its role has been explored in the context of metabolic engineering for production and in understanding microbial survival mechanisms.
Microbial production is a preferred method for obtaining glucuronic acid. The process often involves fermentation using microorganisms such as the fungus Aspergillus niger or bacteria from the genus Gluconobacter. These microbes facilitate the oxidation of glucose to produce D-glucuronic acid. While these methods are well-established for the D-isomer, specific details on the recombinant production and metabolic engineering of L-Glucuronic acid sodium salt in hosts like Escherichia coli are not extensively documented in available research. The general scarcity and higher cost of L-sugars have historically limited their exploitation and large-scale production compared to their D-counterparts. researchgate.net
In the pathogenic fungus Cryptococcus gattii, the activated form of glucuronic acid, UDP-glucuronic acid (UDP-GlcUA), plays a critical role in cellular stress responses and drug resistance. pnas.orgnih.gov Research has shown that mutations in the UXS1 gene, which encodes an enzyme that converts UDP-GlcUA to UDP-xylose for capsule formation, lead to an intracellular accumulation of UDP-GlcUA. pnas.orgnih.govwustl.edu
This elevation of UDP-GlcUA levels has profound effects on the fungus's physiology. It confers resistance to the antifungal drug 5-fluorocytosine (B48100) (5-FC) and impacts the ability of C. gattii to grow under various stress conditions, such as high temperatures and high salt concentrations. pnas.orgnih.gov The accumulation of UDP-GlcUA also influences the expression of an acid protease, Pep401, establishing a link between nucleotide sugar metabolism and proteolytic regulation. pnas.orgnih.gov Furthermore, the UDP-GlcUA transporter, Uut1, can modulate the intracellular levels of UDP-GlcUA and influence the drug resistance phenotypes. nih.govwustl.edu
Table 3: Phenotypes Associated with Elevated UDP-Glucuronic Acid in Cryptococcus gattii
| Condition/Factor | Phenotype in uxs1Δ Mutant (Elevated UDP-GlcUA) | Implication |
| Drug Susceptibility | Resistance to 5-fluorocytosine (5-FC). pnas.orgwustl.edu | Altered nucleotide metabolism suppresses drug toxicity. wustl.edu |
| Growth Rate | Affected growth rate. pnas.orgnih.gov | Disruption of normal cellular processes. pnas.org |
| Stress Tolerance | Altered ability to grow at high temperature and in high salt conditions. pnas.org | UDP-GlcUA levels are critical for stress response pathways. pnas.org |
| Gene Expression | Differential expression of acid protease genes, including PEP401. nih.gov | Links nucleotide sugar metabolism to proteolytic regulation. nih.gov |
Glycosylation Research and Synthesis of Oligosaccharide Libraries
Glucuronic acid is a fundamental component of glycosaminoglycans (GAGs) like heparan sulfate (B86663) (HS), which are involved in numerous biological processes. nih.gov The chemical synthesis of HS oligosaccharides and related libraries for structure-activity relationship studies is a significant area of research.
A major challenge in this field is the use of glucuronic acid donors in glycosylation reactions, as they often exhibit poor reactivity due to the electron-withdrawing carboxylic acid group. nih.govresearchgate.net To overcome this, researchers have developed streamlined approaches. One successful strategy involves modifying the protecting groups on the glucuronic acid donor. Using a permanent 4-acetoxy-2,2-dimethyl butanoyl- (PivOAc) or a temporary levulinoyl (Lev) ester at the C-2 hydroxyl position, combined with an ether-based protecting group at C-4, has been shown to give high yields of coupling products. nih.gov
Another approach focuses on the synthesis of glucuronate glycal acceptors, which can be used in scalable syntheses of disaccharide building blocks, avoiding late-stage oxidation steps that are often problematic. acs.org These advanced synthetic strategies are crucial for creating libraries of complex oligosaccharides to probe their biological functions. nih.govuga.edu The vast majority of this research employs the naturally more abundant D-glucuronic acid; synthetic routes for L-glucuronic acid exist but are more complex, which has limited its application in these synthetic endeavors. researchgate.net
Table 4: Strategies in the Synthesis of Glucuronic Acid-Containing Oligosaccharides
| Synthetic Challenge | Strategy | Example Protecting Groups/Moieties | Outcome |
| Poor reactivity of glucuronic acid donors | Modification of protecting groups. nih.gov | C-2: PivOAc or Lev ester; C-4: Nap ether. nih.gov | High yields of glycosylation coupling products. nih.gov |
| Avoiding late-stage oxidation | Use of glucuronic acid glycal acceptors. acs.org | 3-O-benzyl-4,6-di-tert-butylsilylene-D-glucal derivatives. acs.org | Enables scalable synthesis of disaccharide building blocks. acs.org |
| Stereocontrol in glycosylation | Hydrogen Bond-Mediated Aglycone Delivery (HAD). mdpi.com | Picoloyl protection on the donor. mdpi.com | Provides α-directing stereocontrol in glucuronidation reactions. mdpi.com |
Elucidation of Glycan-Mediated Biological Processes
With access to libraries of structurally defined heparan sulfate oligosaccharides, researchers can systematically investigate how specific structural motifs govern biological outcomes. These synthetic molecules are invaluable tools for decoding the "sulfation code" of HS-protein interactions. nih.gov
One powerful application is the use of glycan microarrays . Synthetic oligosaccharides are immobilized on a slide, which can then be probed with a protein of interest (e.g., a growth factor, chemokine, or viral protein) to measure binding affinity. acs.org This high-throughput method allows for the rapid screening of numerous HS structures to identify the precise sulfation patterns and uronic acid configurations required for a specific molecular interaction. acs.orgacs.org
Research using these models has yielded critical insights:
Fibroblast Growth Factor (FGF) Binding: Studies using synthetic hexasaccharides and microarrays have demonstrated that both high levels of sulfation and longer chain lengths enhance binding affinity to FGF-2. acs.org Specific motifs, such as the IdoA2S-GlcNS6S sequence (2-O-sulfated L-Iduronic acid and 6-O, N-sulfated glucosamine), are critical for high-affinity interactions that lead to cell signaling. google.com
Chemokine Activity Modulation: Synthetic HS mimetics have been used to probe the binding of chemokines like CCL5 and CXCL8. d-nb.infonih.gov These studies show that the length of unsulfated "NA domains" that separate highly sulfated "NS domains" can modulate binding, providing a structural basis for how HS can regulate inflammatory responses. d-nb.infonih.gov
Enzyme Specificity: By presenting enzymes like 3-O-sulfotransferase with a variety of synthetic substrates, researchers can define their precise substrate requirements. acs.org This has led to the discovery that these enzymes can act on oligosaccharides containing rare structures, such as 2-O-sulfated glucuronic acid (GlcA2S), expanding the known diversity of HS and providing tools to synthesize novel therapeutic candidates. acs.orgresearchgate.net
The following table summarizes findings from a study where synthetic tetrasaccharides were tested for their ability to inhibit heparanase, an enzyme implicated in cancer metastasis. The data highlight the importance of specific uronic acid epimers and sulfation patterns for biological activity.
| Compound | Structure | Heparanase Inhibitory Activity (IC₅₀) |
| Compound 83 | IdoA-GlcNS-IdoA-GlcNS (with 6-O-sulfates) | High |
| Compound 82 | IdoA-GlcNAc-IdoA-GlcNAc (with 6-O-sulfates) | ~10-fold lower than Cmpd. 83 |
| Compound 79/81 | GlcA-containing analogues | Significantly lower than Cmpd. 83 |
| Data derived from structure-activity relationship studies. nih.gov The results show that N-sulfates (GlcNS) are critical for activity compared to N-acetyl groups (GlcNAc), and the presence of L-Iduronic acid (IdoA) is strongly preferred over D-Glucuronic acid (GlcA) for optimal inhibition. |
Future Research Directions and Emerging Paradigms for L Glucuronic Acid Sodium Salt
Development of Novel and Sustainable Synthetic Methodologies
The future of L-Glucuronic acid sodium salt synthesis lies in the development of environmentally friendly and efficient methodologies. Current research is focused on moving away from traditional chemical syntheses, which can be costly and produce hazardous byproducts. mdpi.com A promising area of investigation is the use of biocatalysts and chemocatalysis for the direct conversion of biomass into glucuronic acid. mdpi.com
One innovative approach involves a one-step strategy using a combination of Au/CeO2 and maleic acid to convert cellulose (B213188) from sources like corncob residue directly into glucuronic acid, achieving significant yields. mdpi.com Another sustainable method explores microwave-assisted catalytic oxidation of glucose over low-cost copper-biochar catalysts. rsc.org Research has also demonstrated the potential of two-step enzymatic routes to synthesize L-guluronic acid from D-glucose using engineered oxidases. rsc.org These green chemistry approaches aim to reduce environmental impact and improve the economic feasibility of L-Glucuronic acid production. rsc.orgrsc.org
Further research is also exploring the use of ball milling and microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create glycodendrimers, which are complex carbohydrate structures with potential therapeutic applications. researchgate.net The development of these novel synthetic strategies is crucial for expanding the applications of L-Glucuronic acid and its derivatives in various fields. mdpi.comnih.gov
Deeper Mechanistic Elucidation of Enzymatic Transformations
A thorough understanding of the enzymatic pathways involved in the synthesis and modification of L-Glucuronic acid is fundamental for advancing its applications. Key enzymes such as UDP-glucose 6-dehydrogenase (UGDH), which catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, are central to its biosynthesis. nih.gov The catalytic mechanism of UGDH involves a two-step NAD+-dependent oxidation process. nih.gov
Another critical area of research is the study of epimerases, which convert D-glucuronic acid to L-iduronic acid, a crucial component of glycosaminoglycans like dermatan sulfate (B86663). researchgate.netsigmaaldrich.com Mechanistic studies of enzymes like UDP-glucuronic acid 4-epimerase are revealing the intricate details of these transformations, including the role of specific amino acid residues and the formation of transient intermediates. nih.gov Understanding these mechanisms at a molecular level is essential for engineering enzymes with improved efficiency and specificity for the production of desired glucuronic acid derivatives. rsc.org
The fungal D-glucuronic acid pathway is also an area of active investigation, with researchers identifying and characterizing new enzymes involved in its catabolism. frontiersin.org This knowledge could be harnessed for the development of novel biotransformation processes.
Advanced Computational Tools for Structure-Function Prediction
Computational modeling is becoming an indispensable tool for understanding the complex structure-function relationships of L-Glucuronic acid and its derivatives. Homology-based computer modeling has been successfully used to predict the binding sites of UDP-glucuronic acid in UDP-glucuronosyltransferases (UGTs), enzymes critical for detoxification processes. nih.gov These computational predictions, when confirmed by biochemical experiments, provide valuable insights into enzyme mechanisms. nih.gov
Molecular dynamics (MD) simulations are being employed to investigate the role of cofactors, such as calcium ions, in the catalytic activity and structural stability of enzymes like mannuronan C-5 epimerases. nih.gov These simulations can reveal the energetic barriers of substrate binding and dissociation, offering a detailed view of the catalytic process. nih.gov Furthermore, computational approaches are being used to design and screen for novel glycodendrimers and other carbohydrate-based molecules with specific therapeutic properties, such as inhibitors for viral proteins. researchgate.netresearchgate.net The development of force fields specifically for modeling sulfated glycosaminoglycans is enhancing the accuracy of these simulations, paving the way for the rational design of new bioactive compounds. uga.edu
Integration with Systems Biology and Glycomics Approaches
The integration of L-Glucuronic acid research with systems biology and glycomics is opening new avenues for understanding its broad biological significance. Glycomics, the comprehensive study of the entire set of glycans in an organism, is revealing the diverse roles of glucuronic acid-containing structures in cellular processes. unizg.hrnih.gov High-throughput technologies, such as HPLC-based analysis and mass spectrometry, are enabling the detailed structural characterization of N-glycans from plasma glycoproteins, some of which contain glucuronic acid. unizg.hrnih.gov
Genome-wide association studies (GWAS) are being combined with glycomic analyses to identify genes, like those in the glucuronyltransferase family, that influence glycan structures. unizg.hrsci-hub.se This multi-omics approach provides a more holistic view of how genetic variations can impact glycosylation patterns and, consequently, biological function. sci-hub.se Systems biology approaches are also being used to model the complex biosynthetic pathways of glycosaminoglycans, which are composed of repeating disaccharide units that can include glucuronic acid. nih.govmdpi.com Understanding these intricate networks is crucial for elucidating the roles of glucuronic acid in health and disease. numberanalytics.com
Exploration of Undiscovered Roles in Biological Regulation and Signaling
Emerging research suggests that L-Glucuronic acid and its derivatives may have previously undiscovered roles in biological regulation and signaling. For instance, circulating glucuronic acid has been identified as a potential biomarker for healthspan and longevity. droracle.ainih.gov It is also known to be involved in the detoxification of various compounds by forming more water-soluble glucuronides, a process crucial for their elimination from the body. wikipedia.orgkombuchabrewers.org
Q & A
Q. What is the structural role of L-glucuronic acid sodium salt in natural biopolymers like alginate?
this compound is a key component of alginate, a polysaccharide composed of β-D-mannuronic acid (M-block) and α-L-glucuronic acid (G-block) residues linked by 1,4-glycosidic bonds. The G-block forms rigid, calcium-crosslinked "egg-box" structures due to its axial carboxyl groups, which are critical for hydrogel formation and mechanical stability in applications like drug delivery and heavy metal adsorption .
Q. How is this compound synthesized and purified for laboratory use?
Synthesis typically involves enzymatic oxidation of UDP-glucose to UDP-glucuronic acid, followed by hydrolysis to release free glucuronic acid. The sodium salt form is obtained via neutralization with sodium hydroxide. Purification methods include ion-exchange chromatography to remove residual sugars and HPLC to verify ≥99% purity .
Q. What analytical techniques are used to quantify L-glucuronic acid conjugates in biological samples?
Enzyme hydrolysis (e.g., β-glucuronidase) combined with lucigenin-enhanced chemiluminescence is a sensitive method for detecting conjugated glucuronic acid. HPLC with UV/Vis or mass spectrometry detection is also employed for structural characterization and quantification .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the adsorption efficiency of L-glucuronic acid-based composites for heavy metals like Cr(VI)?
RSM integrates central composite design to evaluate variables such as pH, temperature, and adsorbent dosage. For example, alginate-polyaniline (Alg@PANI) beads functionalized with L-glucuronic acid residues showed maximal Cr(VI) adsorption at pH 3.5 and 25°C, validated through ANOVA and 3D surface plots .
Q. What strategies address contradictions in literature regarding L-glucuronic acid's metabolic roles?
Systematic reviews should prioritize studies with robust methodologies (e.g., isotopic labeling or knockout models). For instance, conflicting data on UDP-glucuronyl transferase (UGT) activity in fetal tissues can be resolved by comparing enzyme kinetics across species and developmental stages .
Q. How does the stereochemistry of L-glucuronic acid influence its interaction with antibodies or enzymes?
The α-configuration of L-glucuronic acid in glycosaminoglycans (e.g., dermatan sulfate) determines specificity for antibodies targeting pathological epitopes. Molecular docking simulations and competitive inhibition assays can map binding affinities to specific hydroxyl and carboxyl groups .
Q. What are the challenges in scaling up this compound-based hydrogels for biomedical applications?
Key challenges include maintaining mechanical stability under physiological conditions and ensuring batch-to-batch consistency. Blending alginate with polyvinyl alcohol (PVA) improves tensile strength, while freeze-thaw cycles enhance pore uniformity .
Methodological Considerations
Q. How to design a study evaluating L-glucuronic acid's role in xenobiotic detoxification?
Q. What computational tools predict L-glucuronic acid's behavior in novel polymer matrices?
Molecular dynamics (MD) simulations with software like GROMACS can model alginate’s conformational changes in response to ion crosslinking. Density functional theory (DFT) calculates charge distribution on glucuronic acid residues to predict adsorption capacities .
Data Interpretation and Validation
Q. How to validate the specificity of antibodies targeting L-glucuronic acid-containing epitopes?
Perform ELISA with synthetic oligosaccharides (e.g., glucuronic acid-galactose motifs) and competitive assays using monosaccharide analogs. Cross-reactivity with D-glucuronic acid or mannuronic acid should be ≤5% .
Q. What statistical approaches resolve variability in glucuronic acid quantification across assays?
Bland-Altman analysis compares agreement between methods (e.g., colorimetric vs. HPLC). Multivariate regression adjusts for confounding factors like pH or co-eluting metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
